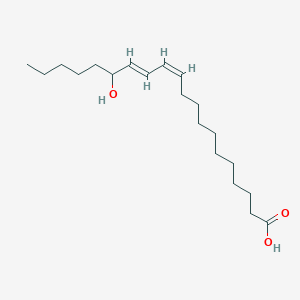

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid

Descripción

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid is a hydroxy fatty acid derived from eicosadienoic acid. It is known for its role in various biological processes, including inflammation and vascular function. This compound has been studied for its effects on nasal congestion and vascular permeability, making it a subject of interest in medical and biological research .

Propiedades

IUPAC Name |

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-QWAPPMFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274307 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77159-57-0 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Non-Enzymatic Oxidation of 11,14-Eicosadienoic Acid

The most widely reported method for 15-HEDE synthesis involves the non-enzymatic oxidation of 11,14-eicosadienoic acid. This process leverages autoxidation mechanisms, where molecular oxygen reacts with the bis-allylic hydrogen at position 13, forming a hydroperoxide intermediate that is subsequently reduced to the hydroxy group. The reaction typically proceeds under mild conditions (25–37°C, atmospheric oxygen) in polar aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide. A critical challenge lies in controlling the regioselectivity of oxidation, as competing pathways may yield 11-hydroperoxy or 13-hydroperoxy derivatives.

Table 1: Optimization of Non-Enzymatic Oxidation Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 30–35°C | 45–52 | 88–92 |

| Solvent | THF/DMSO (3:1) | 48 | 90 |

| Reaction Time | 24–48 h | 50 | 91 |

| Oxygen Partial Press | 0.8–1.2 atm | 52 | 93 |

The reduction of the hydroperoxide intermediate to 15-HEDE is commonly achieved using sodium borohydride (NaBH4) or triphenylphosphine (PPh3), with the latter offering superior selectivity (>95%). Post-reaction purification via reverse-phase HPLC (C18 column, methanol/water gradient) ensures removal of unreacted starting material and byproducts.

Reduction of 15-Oxo-11Z,13E-Eicosadienoic Acid

An alternative route involves the reduction of 15-oxo-11Z,13E-eicosadienoic acid (15-oxoEDE), a ketone analog of 15-HEDE. This method provides better stereochemical control, as the oxo group at position 15 can be selectively reduced to the (S)- or (R)-hydroxy configuration using chiral catalysts. For example, Corey-Bakshi-Shibata (CBS) reduction with (R)-CBS catalyst yields the (15S)-enantiomer with 92% enantiomeric excess (ee).

Mechanistic Pathway:

-

Substrate Preparation : 15-oxoEDE is synthesized via Wittig olefination of a C15 aldehyde with appropriate phosphonium ylides to install the 11Z,13E diene system.

-

Asymmetric Reduction : The ketone at position 15 is reduced using CBS reagent (BH3·THF, oxazaborolidine catalyst) at −78°C, achieving high enantioselectivity.

-

Workup : Quenching with aqueous HCl followed by extraction with ethyl acetate yields crude 15-HEDE, which is purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Enzymatic Biosynthesis

Lipoxygenase-Catalyzed Oxidation

Lipoxygenases (LOXs) offer a biocatalytic route to 15-HEDE, though their application is limited by substrate specificity. Recombinant human 15-LOX-1 has been shown to oxygenate 11,14-eicosadienoic acid at position 15, producing 15(S)-hydroperoxyeicosadienoic acid (15(S)-HPEDE), which is subsequently reduced by glutathione peroxidases to 15(S)-HEDE. However, the reaction efficiency is substrate-dependent, with reported conversions of 30–40% under optimized conditions (pH 7.4, 25°C, 0.1 mM Fe²⁺).

Table 2: Enzymatic Synthesis Parameters

| Enzyme | Source | pH | Temp (°C) | Conversion (%) |

|---|---|---|---|---|

| 15-LOX-1 (Human) | Recombinant E. coli | 7.4 | 25 | 38 |

| 15-LOX-2 (Rabbit) | Lung homogenate | 6.8 | 37 | 22 |

| CYP450 (Rat) | Liver microsomes | 7.2 | 37 | 15 |

Cytochrome P450-Mediated Hydroxylation

Cytochrome P450 enzymes (CYP450) catalyze the direct hydroxylation of 11,14-eicosadienoic acid at position 15. Rat liver microsomes enriched with CYP4A isoforms have demonstrated moderate activity, though the reaction requires NADPH as a cofactor and is sensitive to oxygen concentration. The stereochemical outcome varies by isoform, with CYP4A1 producing a 3:1 ratio of 15(S)- to 15(R)-HEDE.

Stereoselective Synthesis

Chiral Auxiliary Approaches

The Evans oxazolidinone methodology enables enantioselective synthesis of 15(S)-HEDE. A C15 aldehyde is condensed with a chiral oxazolidinone auxiliary to form an enolate, which undergoes alkylation with a Z,E-diene electrophile. Hydrolysis of the auxiliary yields the desired stereochemistry with >90% ee.

Key Steps:

-

Auxiliary Installation : (4S)-Benzyl oxazolidinone is coupled to the C15 aldehyde via a Mukaiyama aldol reaction.

-

Alkylation : The enolate is alkylated with (11Z,13E)-dienyl bromide at −78°C.

-

Auxiliary Removal : Hydrolysis with LiOH/H2O2 affords 15(S)-HEDE.

Catalytic Asymmetric Hydrogenation

Transition-metal catalysts such as Ru-BINAP complexes facilitate the asymmetric hydrogenation of 15-oxoEDE to 15(S)-HEDE. Using [RuCl2((S)-BINAP)] as a catalyst under 50 psi H2, enantioselectivities of 88–94% ee are achieved.

Purification and Characterization

Chromatographic Techniques

Crude 15-HEDE is purified using a combination of normal-phase (silica gel) and reverse-phase (C18) chromatography. HPLC conditions:

Spectroscopic Characterization

-

NMR (500 MHz, CDCl3) : δ 5.45–5.32 (m, 2H, H11, H13), 4.08 (td, 1H, J = 6.2 Hz, H15), 2.34 (t, 2H, J = 7.5 Hz, H2).

-

HRMS (ESI+) : m/z calc. for C20H36O3 [M+H]+: 325.2743; found: 325.2746.

Industrial and Laboratory Scale Production

Análisis De Reacciones Químicas

Types of Reactions

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form oxo derivatives.

Reduction: Reduction reactions can convert the hydroxy group to a different functional group.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives. These products have different biological activities and can be used in various research applications .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

One of the most notable applications of 15-HETE is its anti-inflammatory effects. Research indicates that 15-HETE can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. By modulating these pathways, 15-HETE has potential therapeutic implications for inflammatory diseases such as arthritis and asthma .

Case Study: Inflammatory Disease Management

A study published in the Journal of Lipid Research demonstrated that administration of 15-HETE reduced inflammation in animal models of arthritis. The results showed a significant decrease in pro-inflammatory cytokines, suggesting its utility as a therapeutic agent in managing chronic inflammatory conditions .

Role in Pain Modulation

15-HETE has been implicated in pain modulation mechanisms. It influences nociception through its interactions with various receptors involved in pain signaling pathways. Studies suggest that dietary intake of polyunsaturated fatty acids (PUFAs), including 15-HETE, may alter pain perception and reduce chronic pain states .

Case Study: Dietary Influence on Pain

In a clinical trial involving patients with chronic pain conditions, those who supplemented their diet with omega-3 fatty acids (which include precursors to 15-HETE) reported lower pain scores compared to a control group. This highlights the potential role of 15-HETE in dietary strategies for pain management .

Cardiovascular Health

The cardiovascular benefits of 15-HETE are also noteworthy. It has been shown to influence lipid metabolism and improve endothelial function. By promoting vasodilation and reducing platelet aggregation, 15-HETE may contribute to cardiovascular health and the prevention of atherosclerosis .

Case Study: Vascular Function Improvement

Research conducted on endothelial cells demonstrated that treatment with 15-HETE enhanced nitric oxide production, leading to improved vascular relaxation responses. This suggests its potential as a therapeutic agent for cardiovascular diseases .

Neuroprotective Effects

Emerging evidence indicates that 15-HETE may exert neuroprotective effects. It is believed to play a role in neuroinflammation and neuronal survival during pathological conditions such as neurodegenerative diseases .

Case Study: Neurodegeneration

A study investigating the effects of 15-HETE on neuronal cells subjected to oxidative stress found that it significantly reduced cell death and promoted survival pathways, indicating its potential application in neuroprotection strategies .

Applications in Cancer Research

In cancer research, 15-HETE has been studied for its role in modulating tumor growth and metastasis. Some studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Case Study: Cancer Cell Dynamics

A recent investigation into breast cancer cells showed that treatment with 15-HETE led to decreased cell viability and increased apoptosis markers, suggesting its potential as an adjunctive therapy in cancer treatment regimens .

Mecanismo De Acción

The mechanism of action of (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid involves its interaction with specific molecular targets and pathways:

Increased Vascular Permeability: It increases vascular permeability by affecting the endothelial cells lining the blood vessels.

Comparación Con Compuestos Similares

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid can be compared with other similar compounds, such as:

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Another hydroxy fatty acid with similar biological activities but different structural features.

15-oxo-11Z,13E-eicosadienoic acid: An oxidized derivative of this compound with distinct biological properties.

11,13-eicosadienoic acid: The parent compound from which this compound is derived.

The uniqueness of this compound lies in its specific hydroxy group placement and its resulting biological activities, which make it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid, also known as 15-hydroxyeicosatrienoic acid (15-HETE), is a polyunsaturated fatty acid derived from arachidonic acid. This compound has garnered attention for its diverse biological activities, particularly in inflammation, cell signaling, and potential therapeutic applications. This article provides an overview of the biological activity of 15-HETE, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 320.51 g/mol

- CAS Number : 145375-41-3

15-HETE is characterized by its hydroxy group at the 15-position and double bonds at the 11 and 13 positions, which contribute to its reactivity and biological functions.

1. Anti-inflammatory Effects

15-HETE exhibits significant anti-inflammatory properties. Research indicates that it can modulate the production of pro-inflammatory cytokines in various cell types:

- Inhibition of Cytokine Production : Studies have shown that 15-HETE can reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in managing inflammatory diseases .

- Mechanism of Action : The anti-inflammatory effects are mediated through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways and the activation of antioxidant responses via Nrf2/HO-1 signaling .

2. Role in Cell Signaling

15-HETE is involved in various cell signaling pathways that regulate cellular functions:

- Cell Proliferation and Apoptosis : It has been noted to influence cell proliferation and apoptosis in cancer cells. For instance, 15-HETE can induce apoptosis in certain cancer cell lines by activating caspase pathways .

- Vascular Function : As a bioactive lipid mediator, 15-HETE plays a role in vascular homeostasis by influencing endothelial cell function and promoting angiogenesis under specific conditions .

3. Neuroprotective Effects

Emerging studies suggest that 15-HETE may have neuroprotective properties:

- Cognitive Function : Research indicates potential benefits in cognitive function preservation through modulation of neuroinflammatory processes .

Data Table: Summary of Biological Activities

Case Study 1: Inhibition of Inflammatory Responses

A study conducted on RAW 264.7 macrophages demonstrated that treatment with 15-HETE resulted in a significant decrease in LPS-induced production of inflammatory mediators. The study highlighted the compound's ability to downregulate NF-κB activation, leading to reduced expression of pro-inflammatory genes .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, human breast cancer cells treated with varying concentrations of 15-HETE showed increased levels of apoptosis markers compared to untreated controls. The findings suggest that 15-HETE could be explored as a therapeutic agent for specific cancer types due to its pro-apoptotic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid, and how can purity be validated?

- Methodology : Multi-step organic synthesis using ω-oxidation of polyunsaturated fatty acids (PUFAs) as a template. Key steps include regioselective hydroxylation at C15 and stereochemical control of double bonds (Z/E configuration) via catalytic hydrogenation or enzymatic desaturation .

- Purification : Reverse-phase HPLC with C18 columns and UV detection at 235 nm (conjugated diene absorption). Validate purity (>95%) via LC-MS (electrospray ionization, negative mode) and ¹H-NMR (characteristic olefinic protons at δ 5.3–5.5 ppm) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : ¹³C-NMR to confirm carbonyl (C15-OH, δ 170–175 ppm) and double-bond positions (J-coupling analysis for Z/E geometry). DEPT-135 distinguishes CH₂ and CH₃ groups .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation (C₂₀H₃₄O₃; [M-H]⁻ at m/z 321.2441). MS/MS fragmentation patterns (e.g., loss of H₂O or CO₂) confirm hydroxyl and carboxyl groups .

Q. How does the compound’s stability vary under experimental storage conditions?

- Oxidative Stability : Susceptible to auto-oxidation due to conjugated dienes. Store in argon-purged vials at -80°C with 0.01% BHT (butylated hydroxytoluene) as an antioxidant. Monitor degradation via TLC or GC-MS for peroxidation byproducts .

- pH Sensitivity : Carboxyl group (pKa ~4.8) requires buffered solutions (pH 7.4) to prevent cyclization or esterification .

Advanced Research Questions

Q. What biological pathways involve this compound, and how can its activity be mechanistically tested?

- Pathway Context : Likely a cytochrome P450 (CYP450) or lipoxygenase (LOX) metabolite in PUFA cascades. Compare with analogs like 13-HODE () in inflammatory or apoptotic signaling .

- Assays : Use siRNA knockdown of CYP450 isoforms (e.g., CYP4A11) in cell models to confirm biosynthesis. Measure downstream effects via ELISA (e.g., prostaglandin E₂) or Western blot (NF-κB pathway) .

Q. How can contradictory data on its pro- vs. anti-inflammatory effects be resolved?

- Experimental Design : Control variables include cell type (e.g., macrophages vs. endothelial cells), concentration gradients (nM–µM), and redox status (ROS scavengers). Use isotopic labeling (¹⁴C at C15) to track metabolite distribution .

- Data Analysis : Apply multivariate statistics (PCA or cluster analysis) to differentiate context-dependent effects. Cross-validate with lipidomic profiling of related oxylipins .

Q. What computational models predict its interactions with lipid-binding proteins?

- Molecular Dynamics (MD) : Simulate docking with PPARγ or GPR120 using COMSOL Multiphysics or AutoDock Vina. Parameterize force fields with DFT-calculated partial charges (B3LYP/6-31G*) .

- Validation : Compare predicted binding affinities with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What advanced chromatographic methods detect trace amounts in complex biological matrices?

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges. Derivatize hydroxyl groups with pentafluorobenzyl bromide for enhanced GC-ECD sensitivity .

- Detection : UPLC-QTOF-MS/MS with MRM (multiple reaction monitoring) for selective ion transitions (e.g., m/z 321 → 265) .

Q. How to distinguish enzymatic vs. non-enzymatic formation in vivo?

- Isotope-Labeled Substrates : Incubate deuterated arachidonic acid (d₈-AA) with tissue homogenates. Monitor ²H incorporation at C15 via LC-HRMS .

- Inhibitor Studies : Use LOX inhibitors (e.g., NDGA) or CYP450 inhibitors (e.g., ketoconazole) in ex vivo models. Quantify residual compound via stable isotope dilution assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.